molecular formula C6H11NOSi B054680 2-(Trimethylsilyl)-1,3-oxazole CAS No. 120629-79-0

2-(Trimethylsilyl)-1,3-oxazole

Cat. No.: B054680
CAS No.: 120629-79-0
M. Wt: 141.24 g/mol
InChI Key: QBGHXHYNISNLDP-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-1,3-oxazole is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an oxazole ring. This compound is notable for its utility in organic synthesis, particularly as a protecting group and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-1,3-oxazole typically involves the reaction of oxazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Oxazole+Trimethylsilyl chlorideThis compound\text{Oxazole} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} Oxazole+Trimethylsilyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs automated systems to ensure consistency and efficiency. The use of continuous flow reactors and automated derivatization protocols can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield silyl-protected alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: TBAF is frequently used to remove the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, silyl-protected alcohols, and substituted oxazoles .

Scientific Research Applications

2-(Trimethylsilyl)-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-1,3-oxazole involves the formation of stable intermediates through the trimethylsilyl group. This group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The trimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)-1,3-oxazole is unique due to its combination of the oxazole ring and the trimethylsilyl group, which provides both stability and reactivity. This dual functionality makes it particularly valuable in complex organic syntheses where selective protection and deprotection are required.

Biological Activity

2-(Trimethylsilyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C5H11NOS
  • CAS Number : 120629-79-0
  • Canonical SMILES : CSi(C)C1=NC(=O)C=C1O

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial, antifungal, and anticancer properties. Research indicates that oxazole derivatives can exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity

A study conducted by Sadek et al. evaluated a series of oxazole derivatives, including this compound, against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds, demonstrating notable antibacterial activity:

CompoundMIC (µg/ml)E. coliS. aureusP. aeruginosaC. albicans
This compound5012 mm14 mm10 mm16 mm

These results indicate that the compound exhibits a moderate inhibitory effect on both Gram-positive and Gram-negative bacteria.

Antifungal Activity

The antifungal potential of oxazole derivatives has also been documented. For instance, compounds similar to this compound demonstrated effectiveness against Candida species and Aspergillus strains:

CompoundInhibition Zone (mm)Candida albicansAspergillus niger
This compound20 mm18 mm15 mm

This table highlights the promising antifungal activity of the compound against pathogenic fungi.

Anticancer Activity

Recent research has highlighted the anticancer properties of oxazole derivatives. A study reported that certain oxazoles could inhibit the proliferation of estrogen receptor-positive breast cancer cells:

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (breast cancer)25 µM

The IC50 value suggests that while the compound exhibits some level of cytotoxicity against cancer cells, further optimization may be required to enhance its efficacy.

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the oxazole ring may interact with various biological targets such as enzymes or receptors involved in cellular signaling pathways.

Case Studies

Several case studies have explored the application of oxazole derivatives in drug development:

  • Antimicrobial Resistance : A study by Singh et al. focused on developing new oxazole-based antibiotics to combat resistant strains of bacteria. The findings indicated that modifications to the oxazole structure could enhance antibacterial potency.
  • Cancer Therapeutics : Research published in Nature detailed a novel approach using oxazole derivatives for targeted cancer therapy. The study utilized a combination of in vitro and in vivo models to demonstrate efficacy against tumor growth.

Properties

IUPAC Name

trimethyl(1,3-oxazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOSi/c1-9(2,3)6-7-4-5-8-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGHXHYNISNLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564015
Record name 2-(Trimethylsilyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120629-79-0
Record name 2-(Trimethylsilyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (28.5 ml of a 2.54M solution in hexane) was added to a -78° solution of oxazole (5.0 g) in ether (150 ml). The resulting solution was stirred at -78° for 30 min, followed by the addition of trimethylsilyl chloride (7.86 g), and the mixture allowed to warm to room temperature. The reaction mixture was distilled and the fraction with a boiling point of about 130° was collected to afford 2-trimethylsilyl oxazole (5.12 g); MS, m/e=142(M+1), 91, 73.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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